molecular formula C7H13NO B1528897 1-Oxa-7-azaspiro[3.5]nonane CAS No. 38674-21-4

1-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B1528897
CAS No.: 38674-21-4
M. Wt: 127.18 g/mol
InChI Key: IIHRWQXEUPZKFC-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[35]nonane is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties This compound features a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . Another approach involves the use of metallocarbenes generated from simple carbonyl precursors, which undergo selective 1,4-C–H insertion reactions to yield spiro-β-lactones that are subsequently converted into spiro-oxetanes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be adapted for large-scale production. The use of flow chemistry techniques and continuous processing can enhance the efficiency and scalability of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic framework.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of spirocyclic oxetanes can yield ring-fused benzimidazoles .

Scientific Research Applications

1-Oxa-7-azaspiro[3.5]nonane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of FAAH, an enzyme involved in the degradation of fatty acid amides . The compound’s spirocyclic structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

1-Oxa-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its balance of structural rigidity and functional versatility, making it a valuable scaffold for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-8-5-2-7(1)3-6-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHRWQXEUPZKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719175
Record name 1-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38674-21-4
Record name 1-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-OXA-7-AZASPIRO[3.5]NONANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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